molecular formula C22H23ClFN3O3 B2988930 N1-(2-chlorobenzyl)-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235358-86-7

N1-(2-chlorobenzyl)-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2988930
CAS RN: 1235358-86-7
M. Wt: 431.89
InChI Key: LYBLMFIVAZDVAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-chlorobenzyl)-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as C21H22ClFN2O2 and is synthesized through a complex chemical process. In

Scientific Research Applications

Comprehensive Analysis of Scientific Research Applications for N1-(2-chlorobenzyl)-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide

The compound , known as N1-(2-chlorobenzyl)-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide or N’-[(2-chlorophenyl)methyl]-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]oxamide, is a complex molecule that may have various applications in scientific research. Below is a detailed analysis of potential applications across different fields:

Antiviral Research: Indole derivatives, which share structural similarities with the compound , have been reported to possess significant antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . By extension, our compound could be synthesized and tested for its efficacy against a range of RNA and DNA viruses, potentially contributing to the development of new antiviral medications.

Anti-inflammatory and Anticancer Studies: The indole nucleus, a component of many synthetic drug molecules, has been associated with anti-inflammatory and anticancer properties . The compound’s structural complexity and potential for high-affinity receptor binding make it a candidate for synthesizing new derivatives that could be screened for these biological activities.

Antimicrobial and Antitubercular Applications: Compounds with an indole scaffold have also been explored for their antimicrobial and antitubercular effects. Given the biological potential of indole derivatives, the compound could be valuable in the synthesis of new agents to combat bacterial infections, including drug-resistant strains of tuberculosis .

Antidiabetic and Antimalarial Potential: Indole derivatives have been found to exhibit antidiabetic and antimalarial activities. Research into the compound could lead to the discovery of novel treatments for diabetes and malaria, diseases that significantly impact global health .

Neuropharmacological Properties: The presence of a piperidine ring in the compound suggests potential neuropharmacological applications. Piperidine derivatives are known to interact with various neurotransmitter systems, which could make the compound a useful tool in the study of neurological disorders and the development of related therapeutics.

Plant Hormone Analog Research: Indole-3-acetic acid is a plant hormone derived from tryptophan. The compound’s structure hints at the possibility of it acting as an analog to naturally occurring plant hormones, which could have applications in agricultural research, such as the development of growth regulators or herbicides .

properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN3O3/c23-18-7-3-1-5-16(18)14-26-21(29)20(28)25-13-15-9-11-27(12-10-15)22(30)17-6-2-4-8-19(17)24/h1-8,15H,9-14H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBLMFIVAZDVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorobenzyl)-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide

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